Atomoxetine-d3, Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

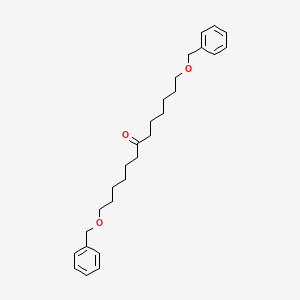

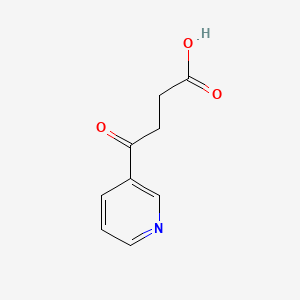

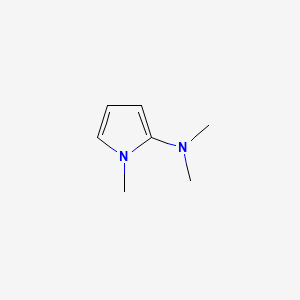

Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .

Mechanism of Action

- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .

- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .

- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .

Mode of Action

Biochemical Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .

Industrial Production Methods

In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated.

Reduction: Not commonly involved in its metabolic pathway.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Substitution: Strong nucleophiles and appropriate solvents are used.

Major Products Formed

Scientific Research Applications

Atomoxetine-d3, Hydrochloride is widely used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry for the quantification of Atomoxetine.

Biology: Used in studies involving the norepinephrine transporter and its role in neurotransmission.

Medicine: Primarily used in the treatment of ADHD and has been studied for its effects on cognitive functions.

Industry: Utilized in the pharmaceutical industry for the development of ADHD medications.

Comparison with Similar Compounds

Similar Compounds

Viloxazine (Qelbree): Another selective norepinephrine reuptake inhibitor used for ADHD.

Methylphenidate: A stimulant medication commonly used for ADHD but has a different mechanism of action involving dopamine reuptake inhibition.

Uniqueness

Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .

Properties

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-NZDFJUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)

![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)